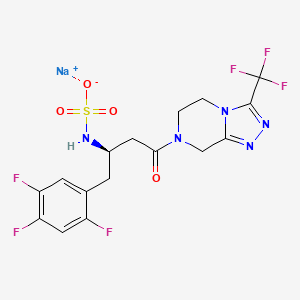

Sitagliptin N-Sulfate Sodium Salt

Description

Significance of Sulfation in Chemical and Biological Systems

Sulfation is a fundamental biochemical reaction that involves the addition of a sulfo group (SO3) to a wide array of molecules, including proteins, carbohydrates, lipids, and xenobiotics (foreign compounds such as drugs). nih.gov This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.gov The addition of the highly polar and negatively charged sulfate (B86663) group dramatically alters the physicochemical properties of the substrate molecule. nih.gov

In biological systems, sulfation serves a multitude of purposes. It is integral to detoxification processes, rendering compounds more water-soluble and thus easier to excrete from the body. nih.gov Beyond detoxification, sulfation is crucial for various physiological functions, including hormone regulation, cell signaling, and molecular recognition. nih.gov For instance, the sulfation of proteins is a key post-translational modification that can significantly impact their function. nih.gov

Overview of Sulfated Metabolites in Drug Development and Disposition

In the context of drug development, the formation of sulfated metabolites is a key consideration in understanding a drug's disposition. As a major Phase II metabolic pathway, sulfation typically leads to the pharmacological inactivation and enhanced clearance of a drug. nih.gov However, there are instances where sulfation can result in bioactivation, producing metabolites with altered or sometimes enhanced pharmacological or toxicological activity. nih.gov Therefore, the identification and characterization of sulfated metabolites are essential steps in the comprehensive evaluation of a drug candidate's safety and efficacy profile. The study of these metabolites provides crucial insights into the metabolic fate of a drug, potential drug-drug interactions, and inter-individual variability in drug response.

Contextualizing Sitagliptin (B1680988) N-Sulfate Sodium Salt within Contemporary Chemical Research

Sitagliptin is an oral anti-hyperglycemic agent used in the management of type 2 diabetes. nih.govwikipedia.org It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which in turn increases the levels of incretin (B1656795) hormones that regulate blood glucose. wikipedia.orgpatsnap.com As with many pharmaceuticals, sitagliptin undergoes metabolism in the body, leading to the formation of various metabolites.

Sitagliptin N-Sulfate Sodium Salt has been identified as a Phase II metabolite of sitagliptin. nih.govcaymanchem.com Specifically, it is the N-sulfate conjugate of the parent drug. nih.gov In human metabolism studies, sitagliptin is primarily excreted unchanged. nih.gov However, a small fraction of the drug is metabolized, with Sitagliptin N-Sulfate being one of the identified minor metabolites. nih.gov Its presence has also been confirmed in preclinical animal studies. caymanchem.com The study of this compound is therefore relevant to understanding the complete metabolic profile of sitagliptin. As a reference standard, it is crucial for analytical methods developed to quantify sitagliptin and its metabolites in biological matrices, ensuring the accuracy of pharmacokinetic and drug metabolism studies. synthinkchemicals.comscbt.com

Chemical and Physical Properties

The precise characterization of a drug metabolite is fundamental for its use in research and as an analytical standard. The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| Chemical Name | (R)-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro- nih.govnih.govcaymanchem.comtriazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)sulfamate, monosodium salt | caymanchem.com |

| Synonyms | Sitagliptin metabolite M1, Sitagliptin-N-sulfate | nih.gov |

| CAS Number | 2470126-25-9 | caymanchem.com |

| Molecular Formula | C₁₆H₁₄F₆N₅O₄S • Na | caymanchem.com |

| Molecular Weight | 509.4 g/mol | caymanchem.com |

| Appearance | Solid | caymanchem.com |

| Solubility | Slightly soluble in Methanol | caymanchem.com |

| Purity | ≥95% (commercially available standard) | caymanchem.com |

Synthesis and Characterization

The synthesis of this compound is not typically performed as a primary objective in large-scale manufacturing, but rather for its use as a reference standard in analytical and metabolic studies. The characterization of this metabolite is crucial for its definitive identification in biological samples.

Synthesis

While specific, detailed synthetic routes for this compound are not widely published in peer-reviewed literature, its formation as a metabolite occurs via the enzymatic action of sulfotransferases on the primary amine group of the parent sitagliptin molecule. nih.gov For the purpose of creating an analytical standard, chemical synthesis would likely involve the reaction of sitagliptin with a sulfating agent under controlled conditions to achieve N-sulfation, followed by purification and conversion to the sodium salt. The synthesis of the parent drug, sitagliptin, is a complex multi-step process that has been extensively optimized for industrial production. google.comgoogle.com

Analytical Characterization

The identification and quantification of Sitagliptin N-Sulfate in biological matrices are accomplished using advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for separating sitagliptin from its metabolites and providing structural confirmation. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to elucidate the structure of sitagliptin metabolites. nih.gov These methods are essential for characterizing the metabolite and for conducting pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of sitagliptin. nih.gov

Research Findings

In human studies, after an oral dose of radiolabeled sitagliptin, the N-sulfate conjugate was detected as one of six minor metabolites in plasma and urine, accounting for a small percentage of the total radioactivity. nih.gov This indicates that N-sulfation is a minor pathway in the metabolism of sitagliptin in humans, with the majority of the drug being eliminated unchanged. nih.gov The primary cytochrome P450 isozyme involved in the limited oxidative metabolism of sitagliptin is CYP3A4, with a minor contribution from CYP2C8. nih.gov

In preclinical studies using rats, Sitagliptin N-Sulfate was identified in bile following oral administration of sitagliptin, further confirming this metabolic pathway. caymanchem.com The characterization of such metabolites is a critical component of the safety assessment of any new drug, as it provides a complete picture of all chemical entities the body is exposed to following administration.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F6N5O4S.Na/c17-10-6-12(19)11(18)4-8(10)3-9(25-32(29,30)31)5-14(28)26-1-2-27-13(7-26)23-24-15(27)16(20,21)22;/h4,6,9,25H,1-3,5,7H2,(H,29,30,31);/q;+1/p-1/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMJQXVEWOAVBS-SBSPUUFOSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F6N5NaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies

Advanced Synthetic Methodologies for Sitagliptin (B1680988) Precursors

The synthesis of sitagliptin, a molecule with a critical chiral β-amino acid moiety, has been the subject of extensive research, leading to the development of highly efficient and stereoselective manufacturing processes. These advancements have focused on the effective introduction of the chiral amine and the precise control of intermediates throughout the synthetic sequence.

Asymmetric Hydrogenation Routes for Chiral Amine Introduction

A key challenge in the synthesis of sitagliptin is the stereoselective formation of the chiral amine. Asymmetric hydrogenation has emerged as a powerful tool to achieve this transformation with high enantioselectivity. Early generation syntheses often involved the rhodium-catalyzed asymmetric hydrogenation of a corresponding enamine intermediate. For instance, a rhodium complex with a chiral ferrocenyl diphosphine ligand, such as t-Bu JOSIPHOS, has been successfully employed to hydrogenate the unprotected enamine amide, yielding the desired chiral amine with high conversion and enantiomeric excess.

Another approach involves the asymmetric hydrogenation of a β-keto ester precursor. Ruthenium-based catalysts, often in combination with chiral diamine ligands, have been utilized for the reduction of the keto group to a hydroxyl group with high stereocontrol. This chiral alcohol can then be converted to the target amine through subsequent chemical transformations.

| Catalyst/Ligand System | Substrate Type | Key Outcome |

| Rh(I)/t-Bu JOSIPHOS | Unprotected Enamine Amide | High conversion and enantioselectivity in chiral amine formation. |

| [Ru(cymene)Cl]2 / (s)-Ts-DPEN | β-ketoester | Formation of a chiral methanesulfonate intermediate. |

| Rhodium/TaniaPhos | Unprotected β-enamine phosphonates | Efficient route to free β-amino phosphonates. |

Multi-Step Reaction Sequences and Intermediate Control

The industrial-scale synthesis of sitagliptin has evolved through multiple generations of process improvements, emphasizing efficiency, cost-effectiveness, and waste reduction. These multi-step reaction sequences are characterized by meticulous control over reaction conditions and intermediates.

A notable second-generation process involves a three-step, one-pot synthesis of a key dehydrositagliptin intermediate. This streamlined approach begins with trifluorophenylacetic acid and proceeds through the controlled addition of other reactants and reagents, culminating in the crystallization of the desired intermediate in high yield and purity nih.gov. This method significantly reduces the number of unit operations and minimizes waste compared to earlier linear syntheses.

Formation of a β-keto amide: This is typically achieved by coupling a derivative of 2,4,5-trifluorophenylacetic acid with a suitable amine component.

Enamine formation: The β-keto amide is then converted to an enamine, which is the substrate for the crucial asymmetric hydrogenation step.

Asymmetric Hydrogenation: As discussed previously, this step establishes the stereocenter of the molecule.

Coupling and Deprotection: The resulting chiral amine is then coupled with the triazolopiperazine moiety, followed by any necessary deprotection steps to yield sitagliptin.

Enzyme-Chemical Preparations and Biocatalytic Approaches

In the quest for greener and more efficient synthetic methods, biocatalysis has emerged as a compelling alternative to traditional chemical catalysis. The use of enzymes, particularly transaminases, has revolutionized the synthesis of chiral amines, including the key intermediate for sitagliptin.

Engineered transaminases have been developed through directed evolution to exhibit high activity and selectivity for the conversion of a prositagliptin ketone directly to the chiral amine of sitagliptin. This biocatalytic reductive amination offers several advantages over chemical methods, including:

Exceptional Enantioselectivity: Often exceeding 99% enantiomeric excess.

Mild Reaction Conditions: Reactions are typically run in aqueous media at ambient temperature and pressure.

Reduced Environmental Impact: Avoids the use of heavy metal catalysts and hazardous reagents.

| Biocatalytic Approach | Key Enzyme(s) | Substrate | Key Advantage |

| Reductive Amination | Engineered Transaminase | Prositagliptin ketone | High enantioselectivity, mild conditions, green process |

| Multi-enzyme Cascade | Lipase, Transaminase | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | One-pot conversion from ester to chiral amine |

| D-amino acid dehydrogenase | D-amino acid dehydrogenase | 3-carbonyl-4-(2,4,5-trifluorophenyl)butyric acid | High conversion and enantiomeric excess |

Synthesis of Sitagliptin N-Sulfate Analogs

Sitagliptin N-Sulfate is a known phase II metabolite of sitagliptin. The synthesis of this and other derivatized analogs is essential for their use as analytical standards and reference materials in pharmacokinetic and metabolic studies, as well as for quality control of the active pharmaceutical ingredient.

Methods for Selective N-Sulfation

The selective N-sulfation of a primary amine, such as the one present in sitagliptin, can be achieved using various sulfating agents. A common and effective method involves the use of sulfur trioxide-amine complexes, such as sulfur trioxide-pyridine or sulfur trioxide-trimethylamine complex. These reagents are generally milder and more selective for N-sulfation over O-sulfation in molecules containing hydroxyl groups.

The reaction typically proceeds by nucleophilic attack of the primary amine of sitagliptin on the sulfur atom of the sulfur trioxide complex. The reaction is usually carried out in an aprotic solvent, and the addition of a base, such as triethylamine or pyridine, is often necessary to neutralize the sulfonic acid product and drive the reaction to completion. The resulting sulfamic acid is then typically converted to its sodium salt by treatment with a sodium base, such as sodium bicarbonate or sodium hydroxide, to yield Sitagliptin N-Sulfate Sodium Salt.

Given the primary amine in sitagliptin is significantly more nucleophilic than any other potentially reactive functional groups under neutral or slightly basic conditions, selective N-sulfation can be achieved with high efficiency.

Derivatization for Analytical Standards and Reference Materials

The quality control of sitagliptin requires the accurate identification and quantification of potential impurities. Therefore, the synthesis of known impurities and degradation products as analytical standards is of paramount importance. These standards are used to validate analytical methods and to ensure the purity of the final drug product.

Several impurities of sitagliptin have been identified, arising from the synthetic process or degradation. The synthesis of these impurities often involves modifications of the sitagliptin synthetic route or direct derivatization of sitagliptin or its precursors. For example, the synthesis of "Impurity A," 1-{3-Trifluoromethyl-5,6-dihydro-1,2,4-triazo[4,3-a]piperazin-7(8H)-yl}-4-(2,4,5-trifluorophenyl)butane-1,3-dione, has been reported. This impurity can be prepared from 2,4,5-trifluorophenylacetic acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine hydrochloride in a one-pot reaction, followed by reduction magtechjournal.com.

Another approach to obtaining analytical standards is through forced degradation studies, where sitagliptin is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. These products are then isolated and characterized, and their synthesis can be subsequently developed to produce them in larger quantities for use as reference materials.

Derivatization is also employed in the analytical determination of sitagliptin itself. For example, sitagliptin can be derivatized to form a colored product, which can then be quantified by colorimetric methods. One such method involves the derivatization of sitagliptin with ninhydrin.

Green Chemistry Principles in Sitagliptin Related Synthesis

The industrial synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, has become a notable case study in the application of green chemistry principles. The evolution of its manufacturing process through multiple generations highlights a commitment to developing more sustainable, efficient, and environmentally benign methods for producing this critical pharmaceutical agent.

Waste Reduction and Atom Economy in Synthetic Routes

The second-generation process marked a significant leap forward in waste reduction. A key innovation was the development of a three-step, one-pot synthesis of the crucial dehydrositagliptin intermediate. nih.gov This approach dramatically improved the efficiency of the synthesis, leading to a significant reduction in the total waste generated per kilogram of Sitagliptin produced and the complete elimination of aqueous waste streams. nih.govresearchgate.net Compared to the first-generation process, which generated approximately 250 kg of waste per kilogram of the final product, the second-generation synthesis reduced this to 50 kg. sci-hub.se

Table 1: Comparison of Waste Generation in Sitagliptin Synthesis

| Synthesis Generation | Waste Generated (per kg of Sitagliptin) | Key Improvements |

| First Generation | ~250 kg | - |

| Second Generation | ~50 kg | Three-step, one-pot synthesis of dehydrositagliptin; elimination of aqueous waste. nih.govsci-hub.se |

| Third Generation (Biocatalytic) | ~40.5 kg (19% reduction from 2nd gen) | Use of an engineered transaminase, eliminating the need for a metal catalyst and high-pressure hydrogenation. researchgate.net |

Catalyst Development and Optimization for Sustainable Processes

The evolution of catalysts used in Sitagliptin synthesis is a cornerstone of its green chemistry success story. The initial manufacturing process relied on a rhodium-catalyzed asymmetric hydrogenation of an unprotected enamine. epa.gov While innovative, this process had drawbacks, including the use of an expensive and precious metal catalyst and the need for high-pressure hydrogenation equipment. epa.govchemistryforsustainability.org The stereoselectivity was also not perfect, necessitating an additional crystallization step for purification. epa.gov

The development of the second-generation process involved the use of a Rh(I)/(t)Bu JOSIPHOS catalyst for the highly enantioselective hydrogenation of dehydrositagliptin. researchgate.net This process was highly efficient, requiring as little as 0.15 mol % of the catalyst. nih.govresearchgate.net

A paradigm shift occurred with the third-generation synthesis, which introduced a biocatalytic approach developed through a collaboration between Merck and Codexis. epa.govchemistryforsustainability.org This process utilized an engineered transaminase enzyme to convert a precursor ketone directly to the desired chiral amine. epa.gov The development of this biocatalyst was a significant breakthrough, as initial screenings of natural transaminases showed no detectable activity for this specific transformation. epa.gov Through directed evolution, a highly active and selective enzyme was created, showing a greater than 25,000-fold improvement in activity. epa.gov

This enzymatic process offered several key advantages from a green chemistry perspective:

Elimination of Metal Catalysts: It completely replaced the need for the rhodium catalyst, avoiding the use of a precious and toxic heavy metal. researchgate.netepa.gov

Milder Reaction Conditions: The enzymatic reaction proceeds under mild conditions, eliminating the need for high-pressure hydrogenation. epa.gov

Improved Selectivity: The engineered transaminase exhibited exceptional stereoselectivity, producing Sitagliptin with an enantiomeric excess greater than 99.95%, thus removing the need for a separate chiral purification step. researchgate.net

Environmental Friendliness: Biocatalysts are environmentally benign and operate in aqueous systems under mild pH and temperature, further reducing the environmental impact of the synthesis. nih.gov

Table 2: Catalyst Evolution in Sitagliptin Synthesis

| Synthesis Generation | Catalyst | Key Features | Sustainability Improvements |

| First Generation | Rhodium-based chiral catalyst | Asymmetric hydrogenation of an enamine. researchgate.net | - |

| Second Generation | Rh(I)/(t)Bu JOSIPHOS | Highly enantioselective hydrogenation; low catalyst loading (0.15 mol %). nih.govresearchgate.net | Reduced catalyst usage. |

| Third Generation (Biocatalytic) | Engineered Transaminase | High stereoselectivity (>99.95% ee); operates under mild conditions. researchgate.netepa.gov | Elimination of heavy metals; no high-pressure equipment needed; reduced waste. researchgate.netepa.gov |

Advanced Analytical Methodologies and Characterization

Spectroscopic Characterization of Sitagliptin (B1680988) N-Sulfate Sodium Salt

Spectroscopic methods are indispensable for confirming the intricate molecular structure of Sitagliptin N-Sulfate sodium salt.

High-Resolution NMR Spectroscopy (1H, 13C, 19F, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within the molecule.

¹H NMR: Proton NMR spectra of sitagliptin, the parent compound, reveal distinct signals corresponding to aromatic, aliphatic (including alkyl and cycloalkyl), and NH₂ protons. While specific ¹H NMR data for the N-sulfate metabolite is not readily available in the provided search results, the analysis would be expected to show shifts in the signals of protons adjacent to the sulfated amine group compared to the parent sitagliptin.

¹³C NMR: The ¹³C NMR spectrum of sitagliptin shows a range of signals corresponding to its carbon framework. For instance, solid-state ¹³C NMR spectra of sitagliptin sulfate (B86663) have been reported with signals at approximately 120.4, 149.1, and 171.2 ± 0.2 ppm. Analysis of the N-sulfate sodium salt would likely show characteristic changes in the chemical shift of the carbon atom bonded to the nitrogen undergoing sulfation.

¹⁹F NMR: Given the presence of a trifluoromethyl group and a trifluorophenyl group in the sitagliptin structure, ¹⁹F NMR is a particularly powerful tool. Studies on sitagliptin have identified distinct peaks for the aliphatic and aromatic fluorine atoms. For example, the fluorine on the trifluoromethyl group (F4) appears at -57.9 ppm, while the aromatic fluorines appear at -139.9 ppm (F3), -131.9 ppm (F2), and -114.6 ppm (F1). This high resolution and sensitivity make ¹⁹F NMR a valuable technique for quantitative analysis of fluorinated compounds like sitagliptin and its metabolites.

2D-NMR: Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Correlation (HETCOR), are crucial for establishing connectivity between protons and carbons. In the analysis of sitagliptin and its impurities, 2D NMR has been instrumental in confirming structural assignments, for instance, by using Heteronuclear Multiple Bond Correlation (HMBC) to differentiate between isomers. These techniques would be equally vital for the definitive structural elucidation of this compound.

Mass Spectrometry Techniques (LC-MS, LC-MS/MS, MALDI-TOF MS) for Molecular Identity and Impurity Profiling

Mass spectrometry (MS) is a cornerstone for determining the molecular weight and fragmentation patterns of this compound and for identifying and quantifying impurities.

LC-MS and LC-MS/MS: Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are widely used for the analysis of sitagliptin and its related substances. These techniques are highly sensitive and specific, making them ideal for detecting and quantifying low-level impurities. For instance, an LC-MS/MS method was developed to quantify the nitrosamine (B1359907) impurity, 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (NTTP), in sitagliptin. In positive ion mode, sitagliptin shows a precursor ion at m/z 408.10, which fragments to a product ion at m/z 234.95. For the analysis of this compound, LC-MS would confirm its molecular weight of 509.36 g/mol .

Impurity Profiling: The identification and control of impurities are critical in pharmaceutical development. Various process-related and degradation impurities of sitagliptin have been identified. LC-MS/MS methods have been specifically developed to detect potential genotoxic impurities, such as nitrosamines, at very low levels (parts per billion). For example, a method for the 7-nitroso impurity in sitagliptin had a limit of detection (LOD) of 0.002 ppm and a limit of quantification (LOQ) of 0.005 ppm.

The table below summarizes some of

Chromatographic Techniques for Separation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify volatile and semi-volatile organic compounds in a sample. In the context of pharmaceutical compounds like this compound, GC-MS is essential for detecting residual solvents from the manufacturing process or identifying volatile degradation products, which are critical indicators of purity and stability.

The process involves introducing the sample into the gas chromatograph, where it is vaporized. An inert carrier gas transports the vaporized components through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase (the column coating) and the mobile phase (the carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel faster, leading to separation. As each component exits the column, it enters the mass spectrometer, which bombards it with electrons, causing it to ionize and fragment. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a "molecular fingerprint" for identification.

While GC-MS is a standard method for analyzing volatile impurities in active pharmaceutical ingredients, specific studies detailing the analysis of volatile components in this compound are not extensively available in the public literature. nih.gov However, a validated GC-MS method has been developed for the determination of the parent compound, sitagliptin, in human urine. nih.gov In that study, sitagliptin required derivatization with N-methyl-trimethylsilyltrifluoroacetamide to increase its volatility for GC-MS analysis. nih.gov This highlights a common requirement for polar, non-volatile molecules like sitagliptin and its derivatives to undergo chemical modification prior to GC-MS analysis.

Capillary Electrophoresis (CE) and Chiral Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly valuable for chiral analysis—the separation of enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule. Sitagliptin contains a single chiral center, with the (R)-enantiomer being the active pharmaceutical ingredient and the (S)-enantiomer considered an impurity. researchgate.net Therefore, ensuring the enantiomeric purity of sitagliptin and its metabolites like this compound is critical.

In chiral CE, a chiral selector is added to the background electrolyte (BGE). nih.gov This selector forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability and/or mobility of these complexes under the electric field allows for their separation. nih.gov Commonly used chiral selectors in CE include cyclodextrins, macrocyclic antibiotics (like vancomycin), chiral crown ethers, and ionic liquids. nih.govnih.gov

The key advantages of CE for chiral separations include high separation efficiency, short analysis times, and low consumption of samples and reagents, making it a "green" analytical technique. nih.gov Although numerous analytical methods exist for sitagliptin, CE stands out as a powerful tool for enantiomeric separation. researchgate.netglobalresearchonline.netresearchgate.net The development of a robust CE method would involve optimizing parameters such as the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature to achieve baseline resolution of the enantiomers. nih.gov

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are paramount as they influence stability, solubility, and bioavailability. Characterizing the solid form, including its crystallinity and polymorphism, is a fundamental step in drug development.

X-Ray Powder Diffraction (XRPD) for Crystalline Form Analysis

X-Ray Powder Diffraction (XRPD) is a non-destructive technique used to identify the crystalline phases of a solid material and can provide information on its degree of crystallinity. When a sample is exposed to X-rays, the crystalline structures within it diffract the rays in a predictable pattern of intensities at specific angles. This diffraction pattern serves as a unique fingerprint for a specific crystalline form. nih.gov

XRPD is the primary tool for investigating polymorphism—the ability of a compound to exist in two or more crystalline forms. Different polymorphs of the same compound can have different physical properties. While specific XRPD data for this compound is not detailed in the reviewed literature, extensive studies on other forms of sitagliptin demonstrate the utility of this technique. nih.govresearchgate.net For instance, distinct XRPD patterns clearly differentiate sitagliptin phosphate (B84403) monohydrate (STG), sitagliptin phosphate anhydrous (STGA), and the sitagliptin base form (STGB). nih.govresearchgate.net

The table below presents the characteristic 2θ peaks for these different crystalline forms of sitagliptin, illustrating how XRPD is used to distinguish them.

| Crystalline Form | Characteristic 2θ Peaks (± 0.2°) |

| Sitagliptin Phosphate Monohydrate (STG) | 13.2, 13.8, 15.9, 18.4, 19.1, 21.2, 24.0, 25.0, 25.7, 29.5, 30.9 nih.gov |

| Sitagliptin Phosphate Anhydrous (STGA) | 4.6, 9.3, 13.4, 13.9, 15.0, 18.2, 19.2, 19.9, 21.4, 25.4, 26.9 nih.gov |

| Sitagliptin Base Form (STGB) | 7.4, 11.5, 16.7, 17.7, 18.9, 24.1, 24.5, 27.0, 28.5, 28.8 nih.gov |

This interactive table is based on data for sitagliptin and its phosphate salts, not this compound.

Single Crystal X-Ray Diffraction for Definitive Structural Determination

Obtaining a definitive crystal structure is crucial for understanding the molecule's stereochemistry and intermolecular interactions, which govern its physical properties. While a single crystal structure for this compound has not been reported in the searched literature, the structure of the parent sitagliptin base has been elucidated using the related technique of 3D electron diffraction, which is suitable for microcrystalline powders. nih.gov The study revealed the following unit cell parameters for the sitagliptin base. nih.gov

| Parameter | Value |

| Space Group | P2₁ |

| a | 11.97 Å |

| b | 5.99 Å |

| c | 12.23 Å |

| α | 90.00° |

| β | 100.95° |

| γ | 90.00° |

This interactive table shows data for the sitagliptin base form, providing an example of the structural information obtained from diffraction studies. nih.gov

Thermal Analysis (DSC, TGA, TG-MS) for Phase Transitions and Decomposition

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. DSC is used to determine transition temperatures such as melting points, glass transitions, and polymorphic transformations. researchgate.net Endothermic events (heat absorption) typically correspond to melting or dehydration, while exothermic events (heat release) can indicate crystallization or decomposition.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. TGA is used to quantify mass loss associated with processes like dehydration, desolvation, and thermal decomposition. researchgate.net

Thermogravimetry-Mass Spectrometry (TG-MS) is a hyphenated technique that couples a TGA instrument to a mass spectrometer. As the TGA heats the sample and mass loss occurs, the evolved gases are transferred directly into the MS for identification. This provides precise information about the volatile products released during decomposition. nih.gov

Thermal analyses of sitagliptin phosphate monohydrate, anhydrous sitagliptin phosphate, and the sitagliptin base form reveal significant differences in their thermal behavior, highlighting distinct solid-state forms. nih.govresearchgate.net

The table below summarizes key thermal events for these forms.

| Crystalline Form | Technique | Key Findings |

| Sitagliptin Phosphate Monohydrate (STG) | DSC | Dehydration event (T_peak = 134.43 °C), followed by melting (T_peak = 206.37 °C). nih.govresearchgate.net |

| TGA | Mass loss corresponding to one water molecule upon heating. nih.gov | |

| TG-MS | Confirmed the release of water at approximately 117 °C. nih.gov | |

| Sitagliptin Phosphate Anhydrous (STGA) | DSC | Melting point at a higher temperature (T_peak = 214.92 °C) compared to the monohydrate. nih.govresearchgate.net |

| TGA | Thermally stable up to 216 °C, followed by a three-step decomposition. nih.gov | |

| Sitagliptin Base Form (STGB) | DSC | A single endothermic event corresponding to melting at a significantly lower temperature (T_peak = 120.29 °C). nih.govresearchgate.net |

| TGA | Shows thermal stability up to 193 °C, with a two-step decomposition profile. nih.gov |

This interactive table is based on data for sitagliptin and its phosphate salts, not this compound.

These thermal analysis techniques are indispensable for characterizing the solid-state properties, stability, and purity of pharmaceutical compounds like this compound.

Chemical Stability and Degradation Pathways

Forced Degradation Studies and Stress Condition Analysis

Forced degradation, or stress testing, is a process used to predict the potential degradation products of a drug substance. This involves subjecting the compound to conditions more severe than accelerated stability testing. For Sitagliptin (B1680988) and its related compounds, forced degradation studies have been conducted under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolytic and thermal stress. nih.govglobalresearchonline.net

Studies on Sitagliptin phosphate (B84403), the parent drug of Sitagliptin N-Sulfate Sodium Salt, have demonstrated significant degradation in both strongly acidic and alkaline environments. nih.gov

Under acidic conditions, such as in 2.5M hydrochloric acid at 60°C, notable degradation of Sitagliptin has been observed. ufrgs.brresearchgate.net One study reported approximately 20% degradation of Sitagliptin reference standard after 6 hours of exposure to these conditions. ufrgs.br The degradation rate was found to follow first-order kinetics. nih.gov

In alkaline solutions, such as 0.1N sodium hydroxide, rapid degradation of Sitagliptin has also been reported. psu.edu The degradation in alkaline medium was also observed to follow first-order kinetics. researchgate.net The quickest degradation of Sitagliptin has been observed in 2 M NaOH. nih.govresearchgate.net

Interactive Table: Summary of Hydrolytic Degradation of Sitagliptin

| Stress Condition | Reagent | Temperature | Degradation Level | Kinetic Order |

|---|---|---|---|---|

| Acidic Hydrolysis | 2.5M HCl | 60°C | ~20% after 6 hours | First-order |

| Alkaline Hydrolysis | 0.1N NaOH | Room Temperature | Rapid Degradation | First-order |

Oxidative stress has been shown to induce the degradation of Sitagliptin. When subjected to oxidative conditions, such as treatment with 33% hydrogen peroxide (H₂O₂), Sitagliptin undergoes degradation. globalresearchonline.net One study noted that a specific degradation product, DP-I, was generated by subjecting the API to 10% H₂O₂ at 60°C for four days. psu.edu The degradation of Sitagliptin in oxidative media has been observed to follow first-order kinetics. nih.gov Ozonation has also been shown to degrade Sitagliptin, with ozone attacking the primary amine moiety. acs.org

The stability of Sitagliptin under photolytic and thermal stress has also been investigated. Exposure to UV light has been shown to cause degradation. nih.gov In one study, a solution of Sitagliptin was exposed to UV light at 256 nm in a UV chamber for two weeks, resulting in degradation. globalresearchonline.net

Thermal degradation studies have been conducted by incubating Sitagliptin solutions at elevated temperatures, such as 80°C for two weeks, which also resulted in degradation. globalresearchonline.net However, one patent for a sitagliptin hemisulfate salt suggests excellent stability when stored at 60°C for 4 weeks. google.com

Identification and Characterization of Degradation Products

The identification and characterization of degradation products are crucial for understanding the degradation pathways and ensuring the safety of the drug product.

Various analytical techniques are employed to identify and characterize the degradation products of Sitagliptin. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV detection are commonly used for the separation and quantification of the parent drug and its degradation products. globalresearchonline.netufrgs.brijpsr.com Mass Spectrometry (MS), particularly LC-MS and LC-MS/MS, is a powerful tool for the structural elucidation of these by-products. nih.govufrgs.brresearchgate.net

In one study, under acidic conditions (2.5M HCl at 60°C), two degradation products, DP1 and DP2, were identified using UPLC-UV/MS. ufrgs.brresearchgate.net The mass spectrum of DP1 showed a molecular ion at m/z 193.08, and DP2 showed a molecular ion at m/z 234.09, while the parent Sitagliptin showed a molecular ion at m/z 408.15. ufrgs.br

Interactive Table: Identified Degradation Products of Sitagliptin under Acidic Conditions

| Degradation Product | Molecular Ion (m/z) |

|---|---|

| Sitagliptin | 408.15 |

| DP1 | 193.08 |

Other studies have identified several degradation products under various stress conditions, including novel impurities. psu.eduijpsr.com

Under acidic conditions, hydrolysis of the amide bond in the Sitagliptin molecule is a proposed degradation mechanism. nih.gov This can lead to the formation of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro nih.govpsu.edugoogle.comtriazolo[4,3-a]pyrazine. nih.gov It is plausible that the N-sulfate bond could also be susceptible to hydrolysis under these conditions, leading to the formation of Sitagliptin and sulfuric acid or a related sulfate (B86663) species.

The degradation of the triazolopyrazine fragment of the Sitagliptin molecule has also been suggested as a degradation pathway. nih.gov The cleavage between the N7 of the triazolopyrazine moiety and the carbonyl group can occur, leading to the formation of distinct degradation products. nih.gov

Impurity Profiling and Chemical Purity Assessment

Identification of Synthetic and Process-Related Impurities

The synthesis of Sitagliptin (B1680988) is a multi-step process where various organic impurities, including unreacted starting materials, intermediates, by-products, and reagents, can be introduced into the final API. acs.org These impurities can affect the drug's quality and safety and must be strictly controlled.

Several process-related impurities for Sitagliptin have been identified and characterized. These often originate from the specific synthetic route employed. Common impurities include intermediates from the manufacturing process, such as 3-(trifluoromethyl)-5,6,7,8-tetrahydro- ijpsr.commdpi.comufrgs.brtriazolo[4,3-a]pyrazine. nih.gov Other reported side-reaction products generated during synthesis, particularly during the catalytic hydrogenation step, include the 1-phenylethyl derivative and a 1-cyclohexylethyl derivative of Sitagliptin. nih.gov An alkene impurity is also noted as a process-related impurity, formed through the acid-catalyzed elimination of an amine during hydrogenolysis. nih.gov

The following table summarizes key synthetic and process-related impurities of Sitagliptin mentioned in the literature.

Table 1: Selected Synthetic and Process-Related Impurities of Sitagliptin

| Impurity Name | Type / Origin | Reference |

|---|---|---|

| 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- ijpsr.commdpi.comufrgs.brtriazolo[4,3-a]pyrazine | Intermediate | nih.gov |

| 1-Phenylethyl derivative of Sitagliptin | Side-reaction product | nih.gov |

| 1-Cyclohexylethyl derivative of Sitagliptin | Side-reaction product | nih.gov |

| 3-Desamino-2,3-dehydrositagliptin | Process-related impurity | nih.gov |

| 3-Desamino-3,4-dehydrositagliptin | Process-related impurity | nih.gov |

| Sitagliptin Impurity 14 Hydrochloride | Synthesis-related |

Impurities Arising from Degradation Processes

Sitagliptin, like any pharmaceutical compound, is susceptible to degradation when exposed to stress conditions such as acid, base, oxidation, heat, and light. scispace.com Forced degradation studies are essential to identify potential degradation products (degradants) and to establish the drug's intrinsic stability. scispace.comresearchgate.net These studies have revealed that Sitagliptin is particularly prone to degradation under acidic, basic, and oxidative conditions. ijpsr.comjocpr.com

Under acidic and basic stress, hydrolysis can lead to the formation of specific degradants. asianpubs.org Two major degradation products, identified as Imp-1 (with a mass-to-charge ratio, m/z, of 193.0) and Imp-4 (m/z 234.20), have been observed under these conditions. asianpubs.orgresearchgate.net Another study identified two primary degradation products (DP1 and DP2) when Sitagliptin was subjected to 2.5M hydrochloric acid at 60°C. ufrgs.br Oxidative stress, for instance with hydrogen peroxide, also yields significant degradants. ijpsr.com

A particularly critical class of degradation-related impurities is nitrosamines, which are potential genotoxic impurities. mdpi.comnih.gov The impurity 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro- ijpsr.commdpi.comufrgs.brtriazolo[4,3-a]pyrazine (NTTP) has been identified in Sitagliptin. mdpi.comnih.govnih.gov Given the long-term use of Sitagliptin, controlling such impurities to extremely low levels is a regulatory and safety imperative. mdpi.comnih.gov Sitagliptin N-sulfate is a phase II metabolite of Sitagliptin, formed via sulfation. caymanchem.com

The table below lists some of the key degradation impurities of Sitagliptin.

Table 2: Selected Degradation Impurities of Sitagliptin

| Impurity Name | Stress Condition / Type | Identified m/z | Reference |

|---|---|---|---|

| Imp-1 | Acid/Base Hydrolysis | 193.0 | asianpubs.orgresearchgate.net |

| Imp-4 | Acid/Base Hydrolysis | 234.20 | asianpubs.orgresearchgate.net |

| DP1 | Acid Hydrolysis | Not specified | ufrgs.br |

| DP2 | Acid Hydrolysis | Not specified | ufrgs.br |

| 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro- ijpsr.commdpi.comufrgs.brtriazolo[4,3-a]pyrazine (NTTP) | Nitrosamine (B1359907) Impurity | 221.9 | mdpi.comnih.gov |

| Sitagliptin acid | Hydrolysis/Degradation Product | Not specified | nih.gov |

Method Development for Impurity Quantification and Control

To ensure the purity of Sitagliptin, robust and sensitive analytical methods are required for the quantification of both process-related and degradation impurities. scispace.com Various stability-indicating chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), have been developed and validated according to International Council for Harmonisation (ICH) guidelines. ijpsr.comscispace.com

Reverse-phase HPLC (RP-HPLC) methods are commonly employed, often using a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile, typically in a gradient elution mode. ijpsr.comscispace.comasianpubs.org For instance, one method utilized a Poroshell 120 EC-C18 column with a mobile phase of 5mM ammonium acetate (B1210297) and acetonitrile, with detection at 210 nm. ijpsr.com Another RP-HPLC method was developed to evaluate starting materials, process impurities, and degradants simultaneously, using a 0.02 M phosphate buffer (pH 7) and acetonitrile. scispace.comasianpubs.org

For the detection of trace-level genotoxic impurities like the 7-nitroso impurity (NTTP), highly sensitive techniques such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) are necessary. nih.gov A UPLC-MS/MS method was developed for this purpose, using a Kromasil-100 C18 column with a mobile phase of 0.12% formic acid in water and methanol. mdpi.comnih.gov This method demonstrated high sensitivity, with a limit of detection (LOD) of 0.002 ppm and a limit of quantification (LOQ) of 0.005 ppm. mdpi.comnih.govnih.gov Another highly sensitive LC-MS/MS method for NTTP used an Agilent-ZORBAX SB-C18 column and could quantitate the impurity at a level of 0.098 ppm. rsc.org

The following table provides an overview of various analytical methods developed for Sitagliptin impurity analysis.

Table 3: Analytical Methods for Sitagliptin Impurity Quantification

| Method | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Poroshell 120 EC-C18 (3x150mm, 2.7µ) | 5mM Ammonium Acetate and Acetonitrile (gradient) | UV at 210nm | Degradation products | ijpsr.com |

| RP-HPLC | RP C18 | 0.02 M Phosphate buffer (pH 7) and Acetonitrile (gradient) | PDA at 210nm | Process impurities and degradants | scispace.comasianpubs.org |

| UHPLC-MS/MS | Kromasil-100, C18 (100mm x 4.6mm, 3.5µm) | 0.12% Formic Acid in Water and Methanol | Triple Quadrupole MS/MS | 7-nitroso impurity (NTTP) | mdpi.comnih.gov |

| LC-MS/MS | Agilent-ZORBAX SB-C18 | 0.01 M Ammonium Formate in Water and Acetonitrile (gradient) | Triple Quadrupole MS | 7-nitroso impurity (NTTP) | rsc.org |

| RP-HPLC | Symmetry shield C18 (150mm, 4.6mm, 3.5µ) | 0.3% Perchloric Acid and Methanol (70:30, v/v) | UV | Synthetic impurities and degradants | jocpr.com |

Chiral Purity Determination and Stereochemical Control

Sitagliptin is a chiral molecule, with the desired pharmacological activity residing in the (R)-enantiomer. The (S)-enantiomer is considered an impurity and is pharmaceutically inactive. phenomenex.com Therefore, controlling the stereochemistry during synthesis and accurately quantifying the enantiomeric purity of the final product is crucial.

Asymmetric synthesis routes are employed to produce the desired (R)-enantiomer selectively. acs.org One approach involves a diastereoselective reduction of a β-enamino amide intermediate using an inexpensive chiral auxiliary like phenethylamine, which allows for the separation of the minor diastereomer to achieve a final product with very high purity (>99.9:0.1). acs.org Other strategies include asymmetric hydrogenation using chiral catalysts or biocatalytic methods with engineered enzymes like transaminases. acs.orgnih.gov

To determine the enantiomeric purity, specialized chiral HPLC methods are developed and validated. These methods must be able to resolve the (R)-enantiomer from the undesired (S)-enantiomer. jocpr.com Chiral stationary phases are key to this separation. For example, a method compliant with the USP monograph uses a Lux Amylose-1 chiral column, achieving a resolution of 1.69 between the enantiomers, which surpasses the required system suitability limit of 1.5. phenomenex.com Another enantioselective reversed-phase HPLC method uses a Chiralcel OD-RH column with a mobile phase containing potassium dihydrogen phosphate buffer, methanol, and acetonitrile, achieving a resolution of not less than 3.0. rsc.org A different RP-HPLC method resolved the enantiomers on a Chiralpak IC column. jocpr.com

The table below summarizes methods used for the chiral purity determination of Sitagliptin.

Table 4: Methods for Chiral Purity Determination of Sitagliptin

| Method | Chiral Column | Mobile Phase | Key Performance Metric | Reference |

|---|---|---|---|---|

| Chiral HPLC | Lux 5 µm Amylose-1 (250 x 4.6 mm) | Dehydrated Alcohol: n-Heptane: Diethylamine: Water (600:400:1:1, v/v/v/v) | Resolution > 1.5 | phenomenex.com |

| Chiral RP-HPLC | Chiralpak IC (250 mm × 4.6 mm, 5 µm) | 10 mM Ammonium Acetate with 0.05% Diethylamine – Acetonitrile (40:60 v/v) | Resolution < 3.0 | jocpr.com |

| Chiral RP-HPLC | Chiralcel OD-RH (150 mm × 4.6 mm, 5 μm) | 3 M Potassium di-hydrogen phosphate buffer (pH 4.0) – Methanol – Acetonitrile (60:30:10, v/v/v) | Resolution > 3.0 | rsc.org |

Solid State Chemistry: Polymorphism, Solvates, and Amorphous Forms

Discovery and Characterization of Polymorphic Forms of Sitagliptin (B1680988) and its Salts

Polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice, is a well-documented phenomenon for sitagliptin and its salts.

The generation of different polymorphic forms of sitagliptin and its salts is highly dependent on the crystallization technique employed. Researchers have utilized a variety of methods to induce and isolate different solid forms. These techniques manipulate thermodynamic and kinetic factors to favor the nucleation and growth of a specific polymorph.

Commonly employed crystallization techniques include:

Solvent-based methods:

Evaporation: Slow evaporation of a solvent from a solution of sitagliptin or its salt can yield different crystalline forms depending on the solvent system and the rate of evaporation.

Antisolvent addition: The addition of an antisolvent to a solution of the compound can induce precipitation, and the choice of solvent/antisolvent pair, addition rate, and temperature can influence the resulting solid form. For instance, crystalline forms of sitagliptin phosphate (B84403) have been obtained by using isopropanol (B130326) and water as the solvent system.

Cooling crystallization: Slowly cooling a saturated solution can lead to the crystallization of a thermodynamically stable form. The cooling rate is a critical parameter in this process.

Slurry conversion: Stirring a suspension of one polymorphic form in a solvent in which it is sparingly soluble can lead to its conversion to a more stable form over time.

Melt crystallization: Heating the compound above its melting point and then cooling it can result in different polymorphs depending on the cooling rate and thermal history.

The choice of solvent is a crucial factor, as it can influence not only the solubility of the compound but also the conformation of the molecule in solution, which can in turn direct the formation of a particular polymorph.

Once different solid forms are generated, a suite of analytical techniques is employed to characterize and differentiate them. These methods provide a fingerprint of each form, allowing for their unambiguous identification.

Powder X-ray Diffraction (PXRD): This is the primary technique used to identify and differentiate crystalline forms. Each polymorph exhibits a unique diffraction pattern due to the different arrangement of molecules in the crystal lattice. The positions and intensities of the diffraction peaks are characteristic of a specific crystalline form.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the molecular conformation and the intermolecular interactions within the crystal. Different polymorphs will show distinct shifts in the vibrational frequencies of functional groups, providing a clear method of discrimination.

Solid-State Nuclear Magnetic Resonance (ssNMR): This technique provides detailed information about the local environment of specific atomic nuclei (e.g., ¹³C, ¹⁵N, ³¹P) within the solid. Different crystalline forms will exhibit different chemical shifts and peak multiplicities, making ssNMR a powerful tool for polymorph characterization.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting points, transition temperatures, and desolvation profiles of different solid forms. These thermal properties are unique to each polymorph and solvate.

The table below summarizes the key analytical techniques and their application in discriminating polymorphic forms of sitagliptin and its salts.

| Analytical Technique | Principle | Application in Polymorph Discrimination |

| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by the crystal lattice. | Provides a unique fingerprint for each crystalline form based on peak positions and intensities. |

| Infrared (IR) & Raman Spectroscopy | Measures the vibrational frequencies of chemical bonds. | Differentiates forms based on shifts in vibrational bands due to different molecular conformations. |

| Solid-State NMR (ssNMR) | Measures the magnetic properties of atomic nuclei in a solid. | Distinguishes polymorphs by differences in chemical shifts and peak multiplicities. |

| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Determines melting points and transition temperatures, which are unique for each form. |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Identifies solvates and hydrates by detecting weight loss upon heating. |

Hydrates and Solvates of Sitagliptin N-Sulfate Sodium Salt and Related Compounds

Solvates are crystalline solid adducts containing either stoichiometric or nonstoichiometric amounts of a solvent incorporated into the crystal lattice. If the solvent is water, the solvate is termed a hydrate (B1144303). The formation of hydrates and solvates is a common phenomenon for pharmaceutical compounds and has been observed for sitagliptin and its salts.

The presence of a solvent molecule in the crystal lattice can significantly alter the physicochemical properties of the API, including its stability, solubility, and dissolution rate. For instance, the crystalline monohydrate of sitagliptin phosphate is the commercialized form.

The formation of a hydrate or solvate is influenced by the crystallization solvent and the relative humidity during storage. Characterization techniques such as TGA, DSC, and Karl Fischer titration are essential for identifying and quantifying the amount of solvent in the crystal lattice. PXRD is also crucial for confirming that the solvate is a new crystalline form with a distinct crystal structure.

Influence of Crystallization Conditions on Solid-State Properties

The conditions under which a compound is crystallized have a profound impact on its resulting solid-state properties. For sitagliptin and its salts, controlling the crystallization process is paramount to consistently producing the desired polymorphic form with the intended properties.

Key crystallization parameters that influence solid-state properties include:

Solvent System: The choice of solvent or solvent mixture affects the solubility of the compound and can favor the formation of a specific polymorph or solvate.

Temperature: Temperature influences both the solubility of the compound and the kinetics of nucleation and crystal growth. Different polymorphs can be obtained by crystallizing at different temperatures.

Supersaturation: The level of supersaturation, which is the driving force for crystallization, can be controlled by factors such as cooling rate, evaporation rate, or the rate of antisolvent addition. Higher levels of supersaturation often lead to the formation of metastable polymorphs.

pH: The pH of the crystallization medium can affect the ionization state of the molecule, which in turn can influence its crystal packing and the resulting polymorphic form.

Agitation: The degree of agitation can influence the kinetics of crystallization and the particle size distribution of the final product.

Theoretical and Computational Chemical Studies

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations have been instrumental in understanding the intrinsic properties of sitagliptin (B1680988) at the atomic level. These studies provide a foundational understanding of the molecule's behavior, which is crucial for interpreting its interaction with biological systems.

Conformational Analysis and Energy Landscapes

Computational studies, often employing methods like Density Functional Theory (DFT), have explored the potential energy surfaces of sitagliptin to identify low-energy, stable conformations. The torsional barriers and potential energy curves are influenced by factors such as the number of ortho and meta hydrogen atoms. drugbank.com The crystalline behavior of different forms of sitagliptin, such as the base form and the phosphate (B84403) monohydrate, has been analyzed, revealing different melting points and thermal stability, which are related to their crystal structures and intermolecular interactions. researchgate.netijhssm.org

Electronic Structure and Reactivity Predictions

The electronic structure of sitagliptin has been investigated using quantum chemical methods to predict its reactivity. researchgate.net DFT calculations have been employed to determine various molecular properties and reactivity descriptors. researchgate.net

Key electronic properties of sitagliptin are summarized in the table below. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap indicating higher chemical reactivity. researchgate.net The distribution of the molecular electrostatic potential (MEP) helps in identifying the regions of the molecule that are prone to electrophilic and nucleophilic attacks. researchgate.net For sitagliptin, the amine and carbonyl groups are identified as key sites for interaction with amino acids in a protein's active site. researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | - | Highest Occupied Molecular Orbital energy, related to the ability to donate an electron. |

| LUMO Energy | - | Lowest Unoccupied Molecular Orbital energy, related to the ability to accept an electron. |

| HOMO-LUMO Energy Gap | 5.6714 eV | Indicates chemical reactivity and stability. |

| Global Softness | 4.0836 eV | Measure of the molecule's polarizability. |

Intermolecular Interactions and Crystal Packing Prediction

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, which can influence its stability and bioavailability. For sitagliptin, various crystalline forms have been characterized, including the phosphate monohydrate and an anhydrous form. researchgate.netijhssm.org X-ray powder diffraction (XRPD) studies have identified the characteristic peaks for these different crystalline structures, indicating distinct packing arrangements in the solid state. ijhssm.org The analysis of these crystal structures reveals a network of intermolecular interactions, including hydrogen bonds, which stabilize the crystal lattice.

Computational Studies on Molecular Interactions

Computational methods are widely used to study how drug molecules like sitagliptin interact with their biological targets. These in silico approaches provide detailed insights into the binding mechanisms at a molecular level.

In Silico Analysis of Sitagliptin N-Sulfate Binding Mechanisms (e.g., with enzyme active sites, if applicable, focusing on molecular interactions not pharmacological outcome)

There is a lack of specific in silico studies analyzing the binding mechanism of Sitagliptin N-Sulfate. However, extensive research has been conducted on the parent compound, sitagliptin. These studies have primarily focused on its interaction with DPP-4. researchgate.net Molecular docking simulations have shown that sitagliptin fits well into the active site of DPP-4. researchgate.net The binding is characterized by a network of interactions, including hydrogen bonds and hydrophobic interactions, with key amino acid residues in the enzyme's catalytic site. researchgate.net

Ligand-Protein Docking and Molecular Dynamics Simulations (focus on chemical interactions)

Ligand-protein docking and molecular dynamics (MD) simulations are powerful computational tools to model the interaction between a small molecule and a protein. Numerous studies have employed these techniques to investigate the binding of sitagliptin to various proteins.

Molecular docking studies have consistently shown that sitagliptin forms stable complexes with the active site of DPP-4. nih.govnih.gov These studies predict the binding affinity and the specific interactions that stabilize the complex. For instance, the secondary amino group of sitagliptin is predicted to form conserved hydrogen bond interactions with glutamate (B1630785) residues (Glu205 and Glu206) in the DPP-4 active site. nih.gov

MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability over time. nih.govnih.gov These simulations have confirmed the stability of the sitagliptin-DPP-4 complex and have provided insights into the flexibility of both the ligand and the protein upon binding. nih.gov The binding free energies calculated from these simulations further quantify the strength of the interaction. nih.gov

Recent studies have also explored the interaction of sitagliptin with other potential protein targets, such as angiotensin-converting enzyme 2 (ACE2) and M1 alanine (B10760859) aminopeptidase, using molecular docking and MD simulations. nih.gov These studies suggest that sitagliptin can bind to the active sites of these proteins as well, forming various types of chemical interactions including hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.govnih.gov

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| DPP-4 | -7.53 | Glu205, Glu206 |

| ACE2 | -8.7 | - |

| M1 Alanine Aminopeptidase | - | - |

| LYPLAL1 | - | Ser124 |

| TCP1 | -21.91 (Site 1), -19.80 (Site 2) | - |

Binding energy values can vary depending on the specific computational method and software used.

Future Directions in Chemical Research of Sitagliptin N Sulfate Sodium Salt

Development of Novel Synthetic Pathways

Currently, Sitagliptin (B1680988) N-Sulfate is primarily obtained as a biotransformation product, which presents challenges for acquiring the pure compound in quantities sufficient for comprehensive study. targetmol.com Therefore, a significant future research avenue is the development of efficient and scalable de novo synthetic pathways.

Future synthetic strategies could diverge from the biological route and focus on chemical synthesis to produce the reference standard. Research in this area would likely explore:

Efficient Sulfation Reagents: Investigating various sulfating agents to achieve regioselective sulfation on the primary amine of the sitagliptin core structure.

Starting Material Optimization: While many syntheses of sitagliptin impurities begin with precursors like 2,4,5-trifluorophenylacetic acid, research could identify more advanced intermediates that would simplify the pathway to the N-sulfate derivative. magtechjournal.comnih.govgoogle.com

Process Improvement: The goal would be to establish a synthetic route that is not only high-yielding but also cost-effective and easily operable under mild reaction conditions, an improvement upon complex, multi-step procedures sometimes seen in impurity synthesis. magtechjournal.com A Chinese patent for other sitagliptin impurities highlights a method involving reduction, oxidation, and condensation reactions, which could serve as a conceptual basis for developing a novel pathway for the N-sulfate salt. google.com

The successful development of such pathways is essential for producing the analytical standards required for metabolic monitoring and toxicological assessments.

Advanced Analytical Techniques for Trace Analysis

The detection and quantification of metabolites like Sitagliptin N-Sulfate Sodium Salt in biological matrices require highly sensitive and specific analytical methods. While numerous methods exist for the parent drug, sitagliptin, future research must focus on techniques optimized for the trace analysis of its N-sulfate metabolite. globalresearchonline.netthepharmajournal.com

The primary direction for research in this area involves the refinement of chromatographic and mass spectrometric techniques. globalresearchonline.netijcsrr.orgsemanticscholar.org Key areas of development include:

Enhanced Sensitivity: Developing methods with lower limits of detection (LOD) and quantification (LOQ) to accurately measure the trace amounts of the metabolite present in biological samples. ijarmps.org

High-Resolution Chromatography: Utilizing Ultra-Performance Liquid Chromatography (UPLC) to achieve better separation of the N-sulfate metabolite from the parent drug and other closely related impurities and degradation products. ufrgs.brresearchgate.net

Mass Spectrometry: Employing tandem mass spectrometry (LC-MS/MS) for its high selectivity and sensitivity, which is crucial for definitive identification and quantification in complex matrices like plasma and urine. globalresearchonline.netthepharmajournal.comsemanticscholar.org

Method Validation: Establishing and validating new analytical methods according to ICH guidelines to ensure they are robust, precise, and accurate for their intended purpose. ijarmps.org

The table below summarizes existing analytical techniques used for sitagliptin and its related compounds, which can be adapted and optimized for the specific analysis of the N-Sulfate sodium salt.

| Analytical Technique | Stationary Phase (Column) | Mobile Phase | Detection | Key Findings/Application | Reference(s) |

| RP-HPLC | Zorbax Eclipse XDB C18 | 0.01M KH2PO4: Methanol (50:50 v/v), pH 2.5 | PDA at 267 nm | Linear range of 5-30 µg/ml, suitable for routine determination. | ijcsrr.org |

| RP-HPLC | Develosil ODS HG-5 RP C18 | (0.05M) Phosphate (B84403) Buffer : Acetonitrile (30:70), pH 2.8 | UV at 255 nm | Linear range of 30-70µg/ml, LOD of 0.09 µg/ml. | ijarmps.org |

| HPTLC | Silica gel 60F254 | Ethyl acetate (B1210297): methanol: formic acid (8.5:1:0.5 v/v/v) | Densitometry at 265 nm | Linearity of 500–2500 ng/band, suitable for quantification. | ijcsrr.org |

| UPLC-UV/MS | Not specified | Water pH 4.0:acetonitrile (gradient) | UV/MS | Used for structural characterization of degradation products. | ufrgs.br |

| LC-MS/MS | Not specified | Not specified | Mass Spectrometry | Applied for pharmacokinetic studies in human plasma. | semanticscholar.org |

Future work will focus on tailoring these methods specifically for this compound, ensuring the ability to separate it from potential interferences and quantify it with high confidence.

Deeper Understanding of Chemical Degradation Mechanisms

The chemical stability of a pharmaceutical compound and its metabolites is a critical attribute. While studies have investigated the degradation of sitagliptin phosphate, particularly under acidic conditions where it forms degradation products (DP1 and DP2), the specific degradation pathways of this compound remain unexplored. ufrgs.br

Future research must systematically investigate the stability of this metabolite under various stress conditions as mandated by international guidelines. This includes:

Forced Degradation Studies: Subjecting the this compound to hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.

Degradant Identification: Utilizing advanced analytical techniques like UPLC-MS/MS and NMR to separate and elucidate the structures of any new degradation products that are formed.

Pathway Elucidation: Mapping the degradation pathways to understand the chemical transformations the metabolite undergoes. This knowledge is crucial for predicting potential impurities that could arise during manufacturing, storage, or within biological systems.

Understanding the degradation profile of the N-sulfate metabolite is essential for ensuring the quality and safety of analytical reference standards and for interpreting stability data of the parent drug.

Exploration of New Crystalline Forms and their Chemical Characteristics

The solid-state properties of a compound, including its crystalline form, significantly influence its stability, solubility, and processability. nih.gov Extensive research has been conducted on the various crystalline forms of sitagliptin salts, including sitagliptin phosphate monohydrate, anhydrous sitagliptin phosphate, and multiple polymorphs of sitagliptin hydrochloride. nih.govgoogle.combohrium.com These forms have been thoroughly characterized using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). nih.govgoogle.com

However, there is a complete absence of information regarding the crystalline nature of this compound, which is currently only described as a solid. caymanchem.com This represents a significant knowledge gap and a key direction for future research. The exploration in this area should include:

Polymorph Screening: Conducting comprehensive screening studies to discover potential polymorphs, hydrates, or solvates of this compound.

Solid-State Characterization: Utilizing a suite of analytical techniques (XRPD, DSC, TGA, IR spectroscopy) to characterize each new crystalline form. This would involve determining key physicochemical parameters, as has been done for other sitagliptin forms.

Stability and Solubility Studies: Comparing the thermodynamic stability and solubility of any newly discovered crystalline forms to identify the most stable form.

The table below presents a comparison of the thermal properties of known crystalline forms of sitagliptin, highlighting the type of data that would be critical to generate for this compound.

| Compound Form | Analysis Method | Key Thermal Event | Peak Temperature (°C) | Significance | Reference(s) |

| Sitagliptin Base Form | DSC | Melting | 120.29 | Lower thermal stability compared to phosphate salts. | nih.govbohrium.comresearchgate.net |

| Sitagliptin Phosphate Monohydrate | DSC | Dehydration/Transition | 134.43 | Crystalline transition upon water loss. | nih.govresearchgate.net |

| Sitagliptin Phosphate Monohydrate | DSC | Melting | 206.37 | Higher thermal stability. | nih.govbohrium.comresearchgate.net |

| Anhydrous Sitagliptin Phosphate | DSC | Melting | 214.92 | Most thermostable of the three forms. | nih.govbohrium.comresearchgate.net |

| Sitagliptin Hydrochloride | DSC | Melting | 202.3 | Characterization of a specific polymorph. | google.com |

| Sitagliptin Hemisulfate Form II | DSC | Melting | 175.9 | Characterization of a sulfate (B86663) salt form. | google.com |

Discovering and characterizing the crystalline forms of this compound will be fundamental for developing a stable, solid reference material with consistent and well-defined physicochemical properties.

Q & A

Q. Q1. What are the validated methods for synthesizing Sitagliptin N-Sulfate Sodium Salt, and how can purity be ensured during preparation?

Methodological Answer: Synthesis typically involves sulfation of the parent compound (–)-sitagliptin using sulfating agents (e.g., sulfur trioxide complexes) under controlled pH and temperature. Key steps include:

- Neutralization : Reaction monitoring via titration to maintain pH 7–8 to stabilize the sodium salt form .

- Purification : Recrystallization using ethanol-water mixtures to remove unreacted precursors. Purity is validated via HPLC (≥98% purity threshold) with UV detection at 210 nm, referencing USP monographs for sodium salts .

- Characterization : FT-IR to confirm sulfate ester formation (peak at 1250 cm⁻¹ for S=O stretching) and elemental analysis for sodium content .

Q. Q2. How can solubility and stability of this compound be optimized for in vitro assays?

Methodological Answer:

- Solubility : Pre-saturation studies in phosphate-buffered saline (PBS) at 25°C, using dynamic light scattering (DLS) to detect aggregation. Adjust ionic strength (e.g., 0.1 M NaCl) to enhance solubility .

- Stability : Accelerated stability testing (40°C/75% RH for 14 days) with LC-MS to track degradation products (e.g., desulfation or hydrolysis). Store lyophilized forms at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in pharmacokinetic data for this compound across metabolic studies?

Methodological Answer:

- Metabolite Profiling : Use isotope-labeled internal standards (e.g., deuterated sitagliptin) in LC-MS/MS to distinguish between parent drug and metabolite signals. Validate with in vitro hepatocyte models to confirm sulfation pathways .

- Data Harmonization : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., interspecies differences in sulfotransferase activity) .

- Cross-Validation : Compare results against synthetic reference standards characterized via NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Q4. What advanced techniques are recommended for elucidating the crystal structure of this compound?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation in acetonitrile-methanol (3:1). Resolve hydrogen-bonding networks to confirm sodium coordination and sulfate orientation .

- Powder X-Ray Diffraction (PXRD) : Compare experimental patterns with simulated data from Mercury CCDC to detect polymorphic impurities (>2% requires re-crystallization) .

- Thermogravimetric Analysis (TGA) : Quantify hydrate content (e.g., monohydrate vs. anhydrous forms) by measuring mass loss at 100–150°C .

Q. Q5. How should researchers design studies to investigate the enzymatic sulfation kinetics of (–)-Sitagliptin in human liver microsomes?

Methodological Answer:

- Kinetic Assays : Use Michaelis-Menten parameters (Km, Vmax) with varying substrate concentrations (1–100 µM). Include control reactions without NADPH to exclude non-enzymatic sulfation .

- Enzyme Inhibition : Co-incubate with sulfotransferase inhibitors (e.g., 2,6-dichloro-4-nitrophenol) to confirm enzyme-specific activity .

- Data Modeling : Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism) to assess cooperativity in enzyme binding .

Methodological and Analytical Considerations

Q. Q6. What statistical approaches are critical for validating quantitative assays of this compound in biological matrices?

Methodological Answer:

- Calibration Curves : Use weighted least squares (1/x² weighting) to address heteroscedasticity in LC-MS/MS data. Ensure linearity (R² > 0.995) across 1–500 ng/mL .

- Precision and Accuracy : Intra- and inter-day CVs ≤15% and recovery rates 85–115% per FDA Bioanalytical Method Validation guidelines .

- Lower Limit of Quantification (LLOQ) : Define as the lowest concentration with signal-to-noise ratio ≥10 and accuracy within ±20% .

Q. Q7. How can patent claims impact the development of novel analytical methods for Sitagliptin derivatives?

Methodological Answer:

- Freedom-to-Operate (FTO) Analysis : Review granted patents (e.g., Patent No. 209816 for Sitagliptin salts) to avoid infringement in method development. Focus on non-patented detection techniques (e.g., capillary electrophoresis) .

- Patent Landscaping : Use databases like USPTO or Espacenet to identify expired claims or jurisdictional exemptions for academic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |